molecular formula C20H26N2 B15130370 R,R-bis(phenylMethyl)-1,2-CyclohexanediaMine

R,R-bis(phenylMethyl)-1,2-CyclohexanediaMine

Cat. No.: B15130370
M. Wt: 294.4 g/mol
InChI Key: SXCIGPQHVCQIFJ-UHFFFAOYSA-N
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Description

R,R-bis(phenylMethyl)-1,2-CyclohexanediaMine: is a chiral amine compound known for its applications in asymmetric synthesis and as a chiral auxiliary. This compound is characterized by its two phenylmethyl groups attached to a cyclohexane ring, making it a valuable building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R,R-bis(phenylMethyl)-1,2-CyclohexanediaMine typically involves the reaction of cyclohexanone with benzylamine under specific conditions to form the desired product. The reaction is often carried out in the presence of a catalyst such as sodium borohydride to facilitate the reduction process .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: R,R-bis(phenylMethyl)-1,2-CyclohexanediaMine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: R,R-bis(phenylMethyl)-1,2-CyclohexanediaMine is widely used in asymmetric synthesis to create chiral molecules. It serves as a chiral auxiliary in the synthesis of β-amino acids and chiral ligands .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of R,R-bis(phenylMethyl)-1,2-CyclohexanediaMine involves its interaction with molecular targets through its chiral centers. The compound can induce enantioselectivity in reactions, making it a valuable tool in asymmetric synthesis. It interacts with enzymes and receptors in a stereospecific manner, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

  • S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine
  • R,S-bis(phenylMethyl)-1,2-CyclohexanediaMine
  • S,R-bis(phenylMethyl)-1,2-CyclohexanediaMine

Uniqueness: R,R-bis(phenylMethyl)-1,2-CyclohexanediaMine is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This configuration makes it particularly effective in inducing enantioselectivity in chemical reactions, setting it apart from its stereoisomers.

Properties

IUPAC Name

2-N,2-N-dibenzylcyclohexane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c21-19-13-7-8-14-20(19)22(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCIGPQHVCQIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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